2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethan-1-ol 2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17615755
InChI: InChI=1S/C8H15F3N2O/c9-8(10,11)7-13-3-1-12(2-4-13)5-6-14/h14H,1-7H2
SMILES:
Molecular Formula: C8H15F3N2O
Molecular Weight: 212.21 g/mol

2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethan-1-ol

CAS No.:

Cat. No.: VC17615755

Molecular Formula: C8H15F3N2O

Molecular Weight: 212.21 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethan-1-ol -

Specification

Molecular Formula C8H15F3N2O
Molecular Weight 212.21 g/mol
IUPAC Name 2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanol
Standard InChI InChI=1S/C8H15F3N2O/c9-8(10,11)7-13-3-1-12(2-4-13)5-6-14/h14H,1-7H2
Standard InChI Key LVNYNNXOFJLHOA-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CCO)CC(F)(F)F

Introduction

2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethan-1-ol is an organic compound with significant implications in medicinal chemistry and pharmacology. It features a piperazine ring substituted with a trifluoroethyl group and an ethanol moiety, making it a versatile building block for various chemical syntheses. The compound's molecular formula is C8H15F3N2O, with a molecular weight of 212.21 g/mol.

Biological Activities and Applications

2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethan-1-ol exhibits potential biological activities due to its lipophilic nature, which enhances cell membrane penetration. The trifluoroethyl group facilitates interactions with enzymes and receptors, potentially modulating biochemical pathways. It is studied as a ligand in receptor binding studies, suggesting its influence on cellular pathways and physiological responses.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Differences
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)propanoic acidC8H16F3N3OContains a propanoic acid group instead of an ethanol group
1-(2,2,2-Trifluoroethyl)piperazineC6H10F3NLacks the ethanol group; less hydrophilic
2-[4-(2,2-Difluoroethyl)piperazin-1-yl]ethanamineC8H16F3N3Contains two fluorine atoms instead of three; may exhibit different properties
2-[4-(hydroxyethyl)piperazin-1-yl]ethanolC8H13F3N3OSimilar structure but lacks trifluoromethyl group; different biological activity

Mechanism of Action

The mechanism of action involves interaction with specific biological targets. The trifluoroethyl group enhances lipophilicity, facilitating cell membrane penetration. Once inside cells, it may modulate enzyme activity or receptor interactions, influencing various biochemical pathways. Detailed mechanistic studies are ongoing to elucidate these interactions further.

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